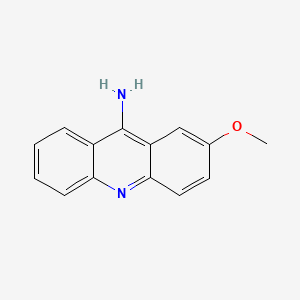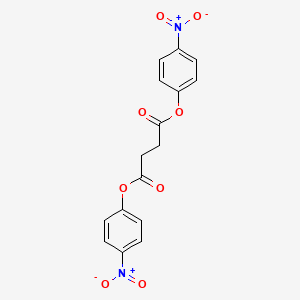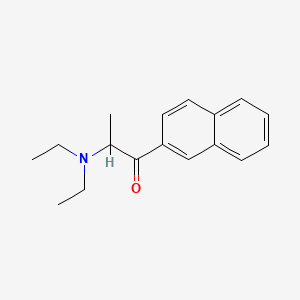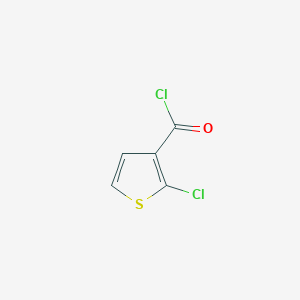
2-methoxyacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxyacridin-9-amine is a derivative of acridine, a class of heterocyclic compounds containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Métodos De Preparación
The synthesis of acridine, 9-amino-2-methoxy- typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate and dimethylformamide . This reaction results in the substitution of the chlorine atoms with amino groups, yielding the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
2-methoxyacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-methoxyacridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for DNA intercalation studies.
Biology: Employed in the study of membrane-bound ATPases and proton pump activities.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes and fluorescent materials for visualization of biomolecules.
Mecanismo De Acción
The mechanism of action of acridine, 9-amino-2-methoxy- involves its ability to intercalate into DNA, selectively binding to poly (dA-dT) sequences . This intercalation disrupts the normal function of DNA, inhibiting transcription and translation processes. Additionally, the compound can inhibit enzymes such as acetylcholinesterase, further contributing to its biological activities .
Comparación Con Compuestos Similares
2-methoxyacridin-9-amine can be compared with other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to intercalate into DNA.
Quinacrine: Used as an antimalarial and antibacterial agent.
Triazoloacridone: Investigated for its potential anticancer activities. The uniqueness of acridine, 9-amino-2-methoxy- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
3407-99-6 |
|---|---|
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-methoxyacridin-9-amine |
InChI |
InChI=1S/C14H12N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H2,15,16) |
Clave InChI |
MPQHRPVQJUEINF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
SMILES canónico |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
| 3407-99-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[3.1.0]hexane-6-methanol](/img/structure/B1655201.png)
![2,5-Pyrrolidinedione, 3-[5-(1,1-dimethylethyl)-2-thienyl]-1-phenyl-](/img/structure/B1655203.png)
![(4Z)-4-[(3,4-dihydroxyphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B1655205.png)




![7-Chloro-3-(2,6-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1655212.png)


![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1655216.png)

